5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol
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Overview
Description
KY 19382 is a novel compound identified as an activator of the Wnt/β-catenin signaling pathway. It is a synthesized analogue of indirubin-3’-monoxime, a known glycogen synthase kinase-3β inhibitor. KY 19382 has shown significant potential in promoting hair regrowth and hair follicle neogenesis by inhibiting the interaction between CXXC-type zinc finger protein 5 and dishevelled .
Preparation Methods
Synthetic Routes and Reaction Conditions
KY 19382 is synthesized through a multi-step process involving the reaction of indirubin-3’-monoxime with various reagents to introduce specific functional groups. The key steps include:
Formation of Indirubin-3’-monoxime: This involves the reaction of indole derivatives with hydroxylamine hydrochloride under acidic conditions.
Introduction of Dichloro Substituents: The indirubin-3’-monoxime is then reacted with chlorinating agents to introduce dichloro substituents at specific positions on the indole ring.
Formation of Methoxyimino Group: The final step involves the reaction of the dichloro-indirubin-3’-monoxime with methoxyamine hydrochloride to form the methoxyimino group.
Industrial Production Methods
Industrial production of KY 19382 involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
KY 19382 undergoes several types of chemical reactions, including:
Oxidation: KY 19382 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert KY 19382 into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of KY 19382 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
KY 19382 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway.
Biology: Investigated for its role in promoting hair regrowth and hair follicle neogenesis.
Medicine: Potential therapeutic agent for treating conditions like alopecia and other hair loss disorders.
Industry: Used in the development of hair growth products and treatments
Mechanism of Action
KY 19382 exerts its effects by activating the Wnt/β-catenin signaling pathway. It inhibits the interaction between CXXC-type zinc finger protein 5 and dishevelled, leading to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus. This activation of β-catenin promotes the expression of target genes involved in cell proliferation and differentiation, ultimately leading to hair regrowth and hair follicle neogenesis .
Comparison with Similar Compounds
Similar Compounds
Indirubin-3’-monoxime: A known glycogen synthase kinase-3β inhibitor with similar Wnt/β-catenin signaling activation properties.
SM04554: Another Wnt/β-catenin signaling activator used in hair growth studies.
Uniqueness of KY 19382
KY 19382 is unique due to its dual inhibitory effects on CXXC-type zinc finger protein 5 and glycogen synthase kinase-3β, which results in a more potent activation of the Wnt/β-catenin signaling pathway compared to similar compounds. This enhanced activation leads to more effective hair regrowth and hair follicle neogenesis .
Properties
Molecular Formula |
C17H11Cl2N3O2 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3/b22-15+ |
InChI Key |
TVZDUDDLASVAOM-PXLXIMEGSA-N |
Isomeric SMILES |
CO/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
Canonical SMILES |
CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
Origin of Product |
United States |
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